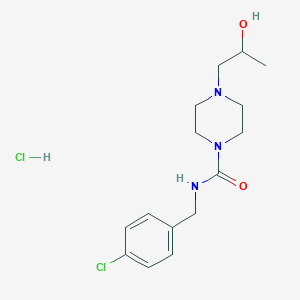
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride, commonly referred to as CBP, is a chemical compound that has gained significant attention in the field of scientific research. CBP is a piperazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Scientific Research Applications
Catalytic Applications
N-(4-chlorobenzyl)-4-(2-hydroxypropyl)piperazine-1-carboxamide hydrochloride has been explored in the context of catalytic applications. For example, derivatives of piperazine carboxylic acid have been developed as enantioselective Lewis basic catalysts, showing high yield and selectivity in hydrosilylation reactions (Wang et al., 2006).
Synthesis and Characterization
The compound is also significant in the synthesis and characterization of new chemical entities. For instance, differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid, have been synthesized for use in preparing biologically active compounds and chemical scaffolds (Gao & Renslo, 2007). Additionally, new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, with potential dual antihypertensive properties, have been synthesized and characterized, with attention to the protonation position in the piperazine ring (Marvanová et al., 2016).
Pharmaceutical Research
In pharmaceutical research, related compounds have been investigated for their potential as antipsychotic agents. Heterocyclic analogues of piperazine carboxamides have been evaluated for binding to dopamine and serotonin receptors, showing potent in vivo activities (Norman et al., 1996).
Antiviral and Antimicrobial Activities
Some derivatives of piperazine carboxamides have been synthesized and evaluated for their antiviral and antimicrobial activities. For example, bis(heteroaryl)piperazines have been identified as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994). Additionally, certain Schiff bases containing a piperazine ring have shown antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus (Xu et al., 2018).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-hydroxypropyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2.ClH/c1-12(20)11-18-6-8-19(9-7-18)15(21)17-10-13-2-4-14(16)5-3-13;/h2-5,12,20H,6-11H2,1H3,(H,17,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACAZDFWFFITL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


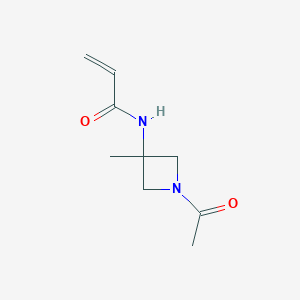
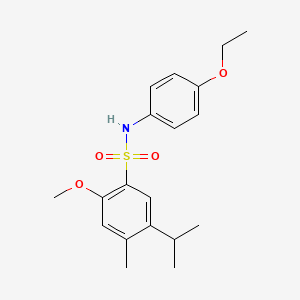
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
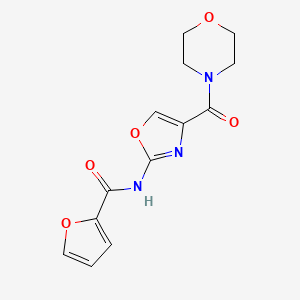




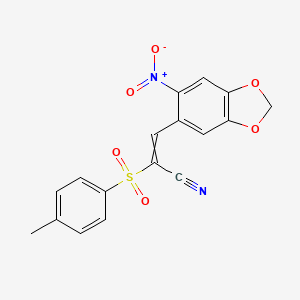
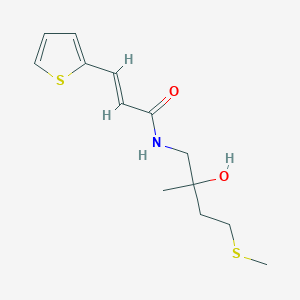
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)
![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)